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molecular formula C8H16N2O B1287533 1-Acetyl-4-(methylamino)piperidine CAS No. 139062-96-7

1-Acetyl-4-(methylamino)piperidine

Cat. No. B1287533
M. Wt: 156.23 g/mol
InChI Key: RSEPODZAQBVPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214055

Procedure details

A mixture containing 0.5 mol of the compound obtained in Stage A of Example 19, 0.5M benzyl chloride and 1M sodium carbonate in 650 ml of ethanol is refluxed for one night. The precipitate formed is filtered off, the solvent is evaporated, the evaporation residue is taken up in 1N hydrochloric acid and extracted with diethyl ether, and the ethereal extract is rendered basic with sodium hydroxide solution and extracted with ethyl acetate to obtain the desired compound.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([NH:10][CH3:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([NH:10][CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for one night
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ethereal extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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